molecular formula C18H22N2O5 B2840999 Methyl 2-[4-[4-[(prop-2-enoylamino)methyl]benzoyl]morpholin-3-yl]acetate CAS No. 2361886-30-6

Methyl 2-[4-[4-[(prop-2-enoylamino)methyl]benzoyl]morpholin-3-yl]acetate

Cat. No. B2840999
CAS RN: 2361886-30-6
M. Wt: 346.383
InChI Key: JVCNNJOJNCARIF-UHFFFAOYSA-N
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Description

Methyl 2-[4-[4-[(prop-2-enoylamino)methyl]benzoyl]morpholin-3-yl]acetate is a chemical compound that is used in scientific research for its potential therapeutic applications. This compound is also known as MPM-2 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of Methyl 2-[4-[4-[(prop-2-enoylamino)methyl]benzoyl]morpholin-3-yl]acetate is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. Additionally, MPM-2 has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
MPM-2 has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, MPM-2 has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, MPM-2 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

MPM-2 has several advantages for lab experiments. The compound is stable and can be easily synthesized. Additionally, MPM-2 has been shown to have low toxicity, making it a suitable candidate for further in vitro and in vivo studies. However, the limitations of MPM-2 include its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the study of Methyl 2-[4-[4-[(prop-2-enoylamino)methyl]benzoyl]morpholin-3-yl]acetate. One potential future direction is the investigation of the compound's therapeutic potential in other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of MPM-2 and its potential interactions with other signaling pathways. Finally, the development of new derivatives of MPM-2 with improved solubility and bioavailability may lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of Methyl 2-[4-[4-[(prop-2-enoylamino)methyl]benzoyl]morpholin-3-yl]acetate can be achieved through a multi-step process that involves the use of various reagents and solvents. The synthesis involves the reaction of morpholine with 4-(chloromethyl)benzoic acid, followed by the reaction of the resulting intermediate with 2-(bromomethyl)acetic acid. The final step involves the reaction of the resulting intermediate with prop-2-enoyl chloride to form MPM-2.

Scientific Research Applications

MPM-2 has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, MPM-2 has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, MPM-2 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

methyl 2-[4-[4-[(prop-2-enoylamino)methyl]benzoyl]morpholin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-3-16(21)19-11-13-4-6-14(7-5-13)18(23)20-8-9-25-12-15(20)10-17(22)24-2/h3-7,15H,1,8-12H2,2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCNNJOJNCARIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COCCN1C(=O)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-{4-[(prop-2-enamido)methyl]benzoyl}morpholin-3-yl)acetate

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